1-(4-methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-22-17-5-3-15(4-6-17)18(21)20-10-2-9-19(11-12-20)16-7-13-23-14-8-16/h3-6,16H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBNWRPOFXXIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane is a member of the diazepane family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula: C13H18N2O2S
- Molecular Weight: 250.36 g/mol
The structure includes a methoxybenzoyl group and a thian group, which contribute to its unique properties and biological activities.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Tubulin Inhibition: Compounds with similar structures have been shown to bind to the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
- Glycine Receptor Modulation: Some studies suggest that diazepane derivatives may interact with glycine receptors, potentially influencing neurotransmission and providing neuroprotective effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance:
- SMART Compounds: A class of 4-substituted methoxybenzoyl compounds demonstrated potent in vitro cytotoxicity against various cancer cell lines by targeting tubulin . These findings suggest that this compound may also possess similar anticancer properties.
In Vivo Studies
In vivo studies involving related diazepane compounds have shown promising results:
- A study reported that SMART-H and SMART-F exhibited significant tumor growth inhibition in human prostate and melanoma xenograft models. The treatments resulted in tumor control values ranging from 4% to 30%, indicating effective anticancer activity without significant neurotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of methoxybenzoyl derivatives has been thoroughly investigated. Compounds with varying substituents at the para position on the aryl ring showed differences in potency and selectivity against cancer cells. Notably, modifications that enhance binding affinity to tubulin correlate with increased cytotoxicity .
Summary of Biological Activities
| Compound Name | Mechanism of Action | IC50 (µM) | Cancer Type |
|---|---|---|---|
| This compound | Tubulin Inhibition | TBD | Various |
| SMART-H | Tubulin Inhibition | <0.1 | Prostate Cancer |
| SMART-F | Tubulin Inhibition | <0.1 | Melanoma |
Structure-Activity Relationship Findings
| Substituent Type | Activity Level | Notes |
|---|---|---|
| Methoxy Group | High | Enhances binding affinity to tubulin |
| Thian Group | Moderate | Contributes to overall activity |
| Variations at Para Position | Variable | Affects potency and selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
1,4-Diazepane derivatives are highly modular, with pharmacological profiles often dictated by substituents at positions 1 and 3. Key analogues from the literature include:
Key Observations :
- Substituent Diversity: Position 1 often features aromatic or heteroaromatic groups (e.g., benzamide, pyrazole), while position 4 incorporates sulfur-containing moieties (e.g., thian-4-yl, thioalkyl chains) or electron-withdrawing groups (e.g., cyano, trifluoromethyl) .
- Biological Relevance : The 4-methoxybenzoyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler aryl substituents, as seen in analogues like 9a and 26 , which exhibit affinity for dopamine and serotonin receptors .
Example :
- Compound 9a: Synthesized via coupling of 3-cyanophenyl-substituted 1,4-diazepane with 4-(thiophen-3-yl)benzamide, yielding 48% after purification by reverse-phase chromatography .
- Compound 26 : Produced by reacting 1-(4-chlorophenyl)-1,4-diazepane with a thioether-containing alkyl halide, achieving 69% yield after recrystallization .
Comparison to Target Compound: The target compound’s synthesis would likely follow similar steps, substituting 4-methoxybenzoyl chloride and thian-4-yl halide as precursors.
Physicochemical Properties
| Property | Target Compound | 9a | 26 |
|---|---|---|---|
| Molecular Formula | C19H24N2O2S | C25H28N4OS | C20H26ClFN2S |
| Molecular Weight (g/mol) | 352.47 | 444.58 | 407.4 |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 | ~4.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
